Propyl bromopyruvate is a synthetic compound derived from bromopyruvate, which is a halogenated derivative of pyruvic acid. This compound has garnered interest due to its potential applications in cancer treatment and metabolic research. Propyl bromopyruvate is classified as an alkylating agent and glycolytic inhibitor, primarily targeting key metabolic enzymes.
The primary source of propyl bromopyruvate is through the chemical modification of pyruvic acid, typically involving bromination processes. It falls under the category of halogenated organic compounds and is specifically classified as a bromoester. Its structural similarity to pyruvate allows it to interfere with metabolic pathways, particularly in cancer cells.
The synthesis of propyl bromopyruvate can be achieved through several methods, primarily involving the reaction of propyl alcohol with bromopyruvate or through direct bromination of pyruvic acid derivatives.
Propyl bromopyruvate has a molecular formula of . Its structure consists of a propyl group attached to a bromo-substituted pyruvate moiety. The presence of the bromine atom significantly influences its reactivity and biological activity.
Propyl bromopyruvate undergoes several chemical reactions that are critical for its biological activity:
The mechanism by which propyl bromopyruvate exerts its effects primarily involves its role as an inhibitor of glycolytic enzymes:
Propyl bromopyruvate has several potential applications in scientific research:
Propyl bromopyruvate (systematic name: propyl 3-bromo-2-oxopropanoate) is an α-keto ester derivative characterized by the molecular formula C₆H₉BrO₃ and a molecular weight of 209.04 g/mol. Its structure features two critical functional groups: a reactive α-carbonyl bromide at the C3 position and a propyl ester moiety at C1. The carbonyl group adjacent to the bromide creates a strong electrophilic center, enabling nucleophilic substitution reactions, while the ester group governs lipophilicity. The compound’s log P value of 1.15 (predicted) indicates moderate lipid solubility, facilitating cellular uptake [2] [9].
Key physicochemical properties include:
Table 1: Spectral Signatures of Propyl Bromopyruvate
Technique | Key Peaks | Assignment |
---|---|---|
IR (cm⁻¹) | 1740, 1715, 650 | Ester C=O, Ketone C=O, C-Br |
¹H NMR (δ ppm) | 4.25 (t), 3.85 (s), 1.65 (m), 0.95 (t) | -OCH₂-, -CH₂Br, -CH₂, -CH₃ |
¹³C NMR (δ ppm) | 192.1, 168.5, 58.5, 38.2, 21.8, 10.1 | Ketone C, Ester C, -OCH₂-, -CH₂Br |
Propyl bromopyruvate is synthesized via acid-catalyzed esterification between bromopyruvic acid and propanol. The reaction employs concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) as catalysts under reflux conditions. The mechanism proceeds through nucleophilic attack by propanol on the carbonyl carbon of bromopyruvic acid, followed by dehydration to form the ester [2] [7].
Alternative synthetic routes include:
Table 2: Synthesis Efficiency Under Catalytic Conditions
Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
PTSA | 100 | 8 | 85 |
Lipase B | 40 | 24 | 70 |
Titanium isopropoxide | 80 | 4 | 92 |
Propyl bromopyruvate exhibits pH-dependent hydrolysis in physiological environments. At pH 7.4 (mimicking blood plasma), the ester bond undergoes slow hydrolysis (t₁/₂ = 45 minutes), releasing bromopyruvic acid. The reaction accelerates under alkaline conditions (pH > 8.0) due to nucleophilic hydroxide attack but remains stable at acidic pH (pH 4.0–6.0) [6].
Key reactivity modes include:
Table 3: Hydrolysis Kinetics at Physiological pH
pH | Half-life (t₁/₂, min) | Primary Degradation Product |
---|---|---|
4.0 | >120 | Intact ester |
7.4 | 45 | Bromopyruvic acid |
8.0 | 15 | Bromopyruvic acid |
Propyl bromopyruvate demonstrates distinct physicochemical and biological profiles compared to alkyl analogs:
Structural and Electronic Effects
Anticancer Target Engagement
Table 4: Comparison of Bromopyruvate Ester Derivatives
Property | Propyl Bromopyruvate | Ethyl Bromopyruvate | Methyl Bromopyruvate |
---|---|---|---|
Molecular weight | 209.04 g/mol | 195.02 g/mol | 181.00 g/mol |
log P | 1.15 | 0.89 | 0.55 |
GAPDH IC₅₀ | 18 μM | 42 μM | 75 μM |
MCT1-mediated uptake | High | Moderate | Low |
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7